(2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-cyano-N-(2,3-dimethylphenyl)ethanethioamide
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Description
(2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-cyano-N-(2,3-dimethylphenyl)ethanethioamide is a useful research compound. Its molecular formula is C18H15N3S2 and its molecular weight is 337.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Conversion in Heterocyclic Chemistry
The compound and its derivatives play a crucial role in the synthesis and conversion processes in heterocyclic chemistry. For instance, reactions between aminothiophenol and acetylenic nitriles or esters lead to vinyl thio-ethers, which can be converted into benzothiazoles and/or 1,4-benzothiazines. This process, achieved in boiling dimethyl sulfoxide, suggests a pathway involving benzothiazolines as key intermediates (Liso et al., 1980).
Corrosion Inhibition
Benzothiazole derivatives, including those related to the compound , have been studied for their corrosion inhibiting effects against steel in acidic environments. Notably, these inhibitors offer extra stability and higher inhibition efficiencies than previously reported benzothiazole family inhibitors (Hu et al., 2016). They can be adsorbed onto surfaces through both physical and chemical means, adding to their efficacy in corrosion resistance.
Novel Heterocyclic Compounds Synthesis
This chemical is used as a building block in synthesizing novel heterocyclic compounds. Microwave-mediated synthesis methods have been developed to create benzothiazole- and benzimidazole-based heterocycles. These compounds have shown potential for various applications, including in pharmacology and as fluorescent probes (Darweesh et al., 2016).
Fluorescent Probes Development
Derivatives of benzothiazole, related to the compound , have been synthesized for use as fluorescent probes. These compounds exhibit strong fluorescence in solution, with potential applications in bio-imaging and analytical chemistry (Bodke et al., 2013).
Antimicrobial Activity
Benzothiazole derivatives have been investigated for their antimicrobial properties. This includes studies where derivatives of 2-mercaptobenzothiazole, which is structurally related to the compound , demonstrated significant antimicrobial activity against various bacterial and fungal strains (Alsarahni et al., 2017).
Photolability Studies
The photolability of benzothiazole derivatives, including the compound , has been a subject of study. These studies explore the decomposition pathways of these compounds under various conditions, contributing to the understanding of their stability and applications in environments exposed to light (Zhou & Moore, 1994).
Properties
IUPAC Name |
(2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-cyano-N-(2,3-dimethylphenyl)ethanethioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3S2/c1-11-6-5-8-14(12(11)2)20-17(22)13(10-19)18-21-15-7-3-4-9-16(15)23-18/h3-9,21H,1-2H3,(H,20,22)/b18-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMUUELXVIJMOJ-AQTBWJFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)C(=C2NC3=CC=CC=C3S2)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)NC(=S)/C(=C\2/NC3=CC=CC=C3S2)/C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.